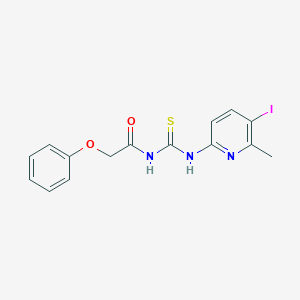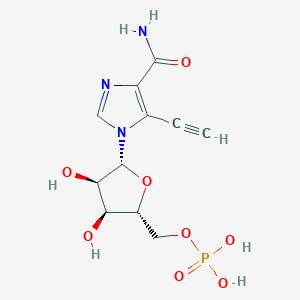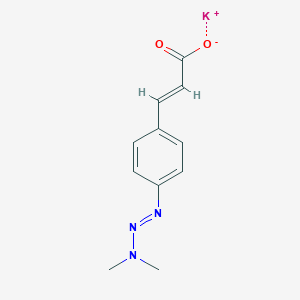![molecular formula C18H19ClN2O3 B238236 5-chloro-N-[4-(isobutyrylamino)phenyl]-2-methoxybenzamide](/img/structure/B238236.png)
5-chloro-N-[4-(isobutyrylamino)phenyl]-2-methoxybenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-chloro-N-[4-(isobutyrylamino)phenyl]-2-methoxybenzamide, also known as CI-994, is a small molecule inhibitor that has been studied for its potential use in cancer treatment. This compound has been shown to have anti-tumor effects in preclinical studies, and its mechanism of action is believed to involve inhibition of histone deacetylases (HDACs). In
作用機序
The mechanism of action of 5-chloro-N-[4-(isobutyrylamino)phenyl]-2-methoxybenzamide is believed to involve inhibition of HDACs. HDACs are enzymes that remove acetyl groups from histone proteins, leading to the repression of gene expression. Inhibition of HDACs by this compound leads to the accumulation of acetylated histones, which can result in the activation of tumor suppressor genes and the repression of oncogenes.
Biochemical and Physiological Effects:
In addition to its anti-tumor effects, this compound has been shown to have other biochemical and physiological effects. It has been shown to induce differentiation in leukemia cells, and to inhibit angiogenesis in vitro and in vivo. In addition, this compound has been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain diseases.
実験室実験の利点と制限
One advantage of 5-chloro-N-[4-(isobutyrylamino)phenyl]-2-methoxybenzamide is that it has been extensively studied in preclinical models, and its mechanism of action is well understood. In addition, this compound has been shown to have anti-tumor effects in a variety of cancer cell lines, which suggests that it may be effective against a wide range of cancers. However, one limitation of this compound is that it has not yet been tested in clinical trials, so its safety and efficacy in humans is not yet known.
将来の方向性
There are several possible future directions for research on 5-chloro-N-[4-(isobutyrylamino)phenyl]-2-methoxybenzamide. One area of interest is the development of more potent and selective HDAC inhibitors, which may have improved efficacy and safety profiles. Another area of interest is the combination of this compound with other anti-cancer agents, which may enhance its anti-tumor effects. Finally, the potential use of this compound in the treatment of other diseases, such as inflammatory disorders, is also an area of interest for future research.
合成法
The synthesis of 5-chloro-N-[4-(isobutyrylamino)phenyl]-2-methoxybenzamide involves several steps, including the reaction of 5-chloro-2-methoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This intermediate is then reacted with 4-(isobutyrylamino)aniline to form the desired product. The final compound is obtained after purification by column chromatography and recrystallization.
科学的研究の応用
5-chloro-N-[4-(isobutyrylamino)phenyl]-2-methoxybenzamide has been extensively studied for its potential use in cancer treatment. It has been shown to have anti-tumor effects in a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia. In addition, this compound has been shown to enhance the efficacy of other anti-cancer agents, such as cisplatin and paclitaxel.
特性
分子式 |
C18H19ClN2O3 |
|---|---|
分子量 |
346.8 g/mol |
IUPAC名 |
5-chloro-2-methoxy-N-[4-(2-methylpropanoylamino)phenyl]benzamide |
InChI |
InChI=1S/C18H19ClN2O3/c1-11(2)17(22)20-13-5-7-14(8-6-13)21-18(23)15-10-12(19)4-9-16(15)24-3/h4-11H,1-3H3,(H,20,22)(H,21,23) |
InChIキー |
CZOWFWGDPKCSLV-UHFFFAOYSA-N |
SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)OC |
正規SMILES |
CC(C)C(=O)NC1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)Cl)OC |
溶解性 |
0.5 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-chloro-N-[4-(4-methylpiperazin-1-yl)phenyl]benzamide](/img/structure/B238153.png)
![2,6-dimethoxy-N-{3-[(2-methylbenzoyl)amino]phenyl}benzamide](/img/structure/B238157.png)
![N-{4-[(2,6-dimethoxybenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B238158.png)




![3-isopropoxy-N-{4-[4-(2-methylbenzoyl)-1-piperazinyl]phenyl}benzamide](/img/structure/B238190.png)
![2-(2-chlorophenoxy)-N-{4-[4-(4-methylbenzoyl)-1-piperazinyl]phenyl}acetamide](/img/structure/B238192.png)
![5-bromo-2-chloro-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B238195.png)
![2-bromo-N-[4-(isobutyrylamino)-3-methoxyphenyl]benzamide](/img/structure/B238197.png)
![N-[4-({[(4-chlorophenyl)sulfanyl]acetyl}amino)phenyl]-2-methylpropanamide](/img/structure/B238209.png)
![2-chloro-N-[4-(isobutyrylamino)phenyl]-4-methylbenzamide](/img/structure/B238224.png)
